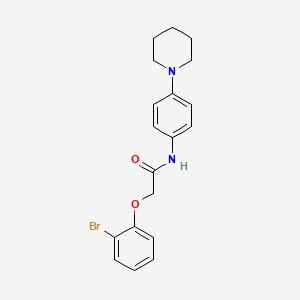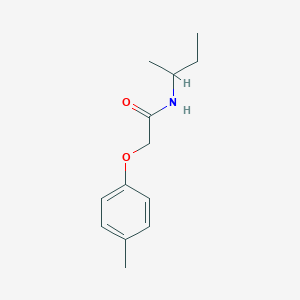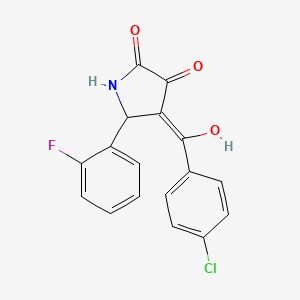![molecular formula C20H20N2O2S B3473113 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3473113.png)
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
描述
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a phenylpropan-2-yl group, a phenoxy group, and a thiazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpropan-2-yl group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the phenoxy group: This involves the nucleophilic aromatic substitution of a halogenated benzene derivative with a phenol in the presence of a base such as potassium carbonate.
Formation of the thiazolyl group: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of an acid catalyst.
Coupling of the intermediates: The final step involves coupling the phenylpropan-2-yl, phenoxy, and thiazolyl intermediates through an acylation reaction to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenylpropan-2-yl group may interact with hydrophobic pockets in proteins, while the thiazolyl group can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Phenyl-2-propanol: A simpler compound with a phenylpropan-2-yl group but lacking the phenoxy and thiazolyl groups.
N-(1,3-thiazol-2-yl)acetamide: Contains the thiazolyl and acetamide groups but lacks the phenylpropan-2-yl and phenoxy groups.
Uniqueness
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for multiple interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-20(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)24-14-18(23)22-19-21-12-13-25-19/h3-13H,14H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLKNFPUOBITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3473030.png)
![methyl 5-chloro-4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B3473032.png)
![Methyl 5-chloro-4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-2-methoxybenzoate](/img/structure/B3473039.png)
![isopropyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3473067.png)
![1-benzoyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B3473072.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3473083.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3473088.png)
![2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B3473090.png)
![2-[[2-[4-(2-Phenylpropan-2-yl)phenoxy]acetyl]amino]benzamide](/img/structure/B3473098.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3473115.png)
![N-(2-methyl-5-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3473116.png)

